3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide
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Overview
Description
3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide is a chemical compound with the molecular formula C6H2Cl4N2O and a molecular weight of 259.908 g/mol . This compound is known for its unique structure, which includes four chlorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine-2-carboxylic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 3, 4, 5, and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of pyridine carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substituted pyridine derivatives.
- Reduced chlorinated pyridines.
- Oxidized pyridine carboxylic acids .
Scientific Research Applications
3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets depend on the specific application and the nature of the interaction .
Comparison with Similar Compounds
- 3,4,5-Trichloro-pyridine-2-carboxylic acid amide
- 3,6-Dichloro-pyridine-2-carboxylic acid amide
- 2,3,5,6-Tetrachloro-4-pyridinecarboxylic acid
Comparison: 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide is unique due to the presence of four chlorine atoms, which significantly enhances its reactivity compared to its less chlorinated counterparts. This increased reactivity makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
3,4,5,6-tetrachloropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4N2O/c7-1-2(8)4(6(11)13)12-5(10)3(1)9/h(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHRCPIWMOTPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33019-88-4 |
Source
|
Record name | 3,4,5,6-TETRACHLORO-PYRIDINE-2-CARBOXYLIC ACID AMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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